molecular formula C16H17NO2 B12076525 3-(2-Phenoxyphenoxy)pyrrolidine

3-(2-Phenoxyphenoxy)pyrrolidine

Cat. No.: B12076525
M. Wt: 255.31 g/mol
InChI Key: KTNFGFVALKSRSQ-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy-substituted phenoxy group at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and adaptability for structural modifications. These derivatives are synthesized via nucleophilic substitutions or multicomponent reactions (e.g., ) and are frequently evaluated for biological activities such as enzyme inhibition, receptor binding, and anticancer effects .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-(2-phenoxyphenoxy)pyrrolidine

InChI

InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)18-15-8-4-5-9-16(15)19-14-10-11-17-12-14/h1-9,14,17H,10-12H2

InChI Key

KTNFGFVALKSRSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyphenoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-phenoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(2-Phenoxyphenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 3-(2-Phenoxyphenoxy)pyrrolidine may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism, glucose homeostasis, and inflammation. This interaction suggests potential applications in managing metabolic disorders and chronic inflammatory diseases.
  • Anti-inflammatory Effects : Compounds similar to 3-(2-Phenoxyphenoxy)pyrrolidine have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which is essential for protecting cells from oxidative stress associated with chronic diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, addressing the need for novel treatments in the context of rising antibiotic resistance.

Material Science

The unique structural properties of 3-(2-Phenoxyphenoxy)pyrrolidine also lend themselves to applications in material science:

  • Polymer Development : The compound can be utilized in synthesizing new materials with specific properties, including polymers and coatings that require enhanced durability or functionality.
  • Flame Retardant Materials : Research into similar compounds has indicated potential applications in developing flame-retardant materials, which are critical in various industrial applications .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of 3-(2-Phenoxyphenoxy)pyrrolidine:

  • Metabolic Syndrome Management : A study highlighted the compound's potential to improve insulin sensitivity and lipid metabolism through PPAR modulation, suggesting its use in metabolic syndrome management .
  • Chronic Inflammatory Diseases : Clinical evaluations have shown that compounds with similar structures can reduce inflammation markers in patients suffering from chronic inflammatory conditions .
  • Infectious Diseases : Investigations into the antimicrobial activity of this compound revealed effectiveness against certain resistant bacterial strains, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) improve receptor binding and stability .
  • Lipophilic substituents (e.g., methyl, fluoro) enhance membrane permeability .
  • Stereochemistry (e.g., R-configuration in nitrophenoxy derivatives) influences activity and metabolic pathways .

Enzyme Inhibition and Receptor Binding

  • Caspase-3/7 Inhibition: 2-(Phenoxymethyl)pyrrolidine derivatives on an isatin core (e.g., compounds 20a–k) showed higher activity than sulphonyl analogs. Para-substituted electron-donating groups (e.g., -OCH₃) reduced inhibition, while electron-withdrawing groups (e.g., -NO₂) enhanced potency .
  • Akt Interaction : Pyrrolidine-hydroxamate hybrids exhibited GI₅₀ values of 21.1–32.5 µM against cancer cells, with stereochemistry having negligible impact .
  • Melanocortin-4 Receptor (MC4R): 4-Chlorophenyl-pyrrolidine derivatives demonstrated nanomolar affinity (Ki = 1.0 nM) and agonist potency (EC₅₀ = 3.8 nM). Stereochemical inversion (R,S vs. S,R) reduced cAMP production despite similar binding .

Impact of Fluorination and Heterocyclic Modifications

  • D-Proline Substitution : Replacing pyrrolidine with D-proline (Compound 31) reduced potency 9-fold, highlighting the scaffold’s sensitivity to conformational changes .

Physicochemical Properties

  • Basicity : Pyrrolidine nitrogen (sp³) in 3-alkylpyridines is less basic than pyridine nitrogen (sp²) due to polarizability effects from the pyrrolidine ring .
  • Solubility: Hydrochloride salts (e.g., 3-(2-nitrophenoxy)pyrrolidine HCl) improve aqueous solubility for in vitro assays .

Biological Activity

3-(2-Phenoxyphenoxy)pyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2-Phenoxyphenoxy)pyrrolidine features a pyrrolidine ring substituted with two phenoxy groups, which contributes to its unique chemical properties. The molecular formula is C15H15O2C_{15}H_{15}O_2, and its structure can be represented as follows:

Structure C5H9NC6H4OC6H4O\text{Structure }\text{C}_5\text{H}_9\text{N}-\text{C}_6\text{H}_4\text{O}-\text{C}_6\text{H}_4\text{O}

The biological activity of 3-(2-Phenoxyphenoxy)pyrrolidine is thought to arise from its interaction with various biological targets, including enzymes and receptors. The presence of the phenoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring phenoxy groups have been studied for their antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Neuroprotective Effects : Phenoxy-containing compounds are being explored for their potential in treating neurodegenerative diseases by targeting specific neurotransmitter receptors.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that phenoxy derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa, a common multidrug-resistant bacterium. The derivatives were optimized for enhanced activity, showing potential as new antibacterial agents .
  • Anticancer Research :
    • Another investigation focused on the antiproliferative effects of phenoxy-substituted compounds on various cancer cell lines. Results indicated that certain modifications to the phenoxy group significantly enhanced cytotoxicity against breast cancer cells .
  • Neuroprotective Studies :
    • Research has highlighted the role of similar compounds in modulating nitric oxide synthase (nNOS) activity, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease . The binding affinity of these compounds to nNOS was evaluated through molecular docking studies, showing promising results.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Target
3-(2-Phenoxyphenoxy)pyrrolidineAntimicrobialTBDPBP3
PhenoxyalkylaminesNeuroprotective0.5H3R
Pyrrolidine derivativesAnticancer1.9VEGFR

Future Directions

The ongoing research into 3-(2-Phenoxyphenoxy)pyrrolidine suggests several avenues for future exploration:

  • Optimization of Structure : Further modifications to enhance potency and selectivity against specific targets could yield more effective therapeutic agents.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for evaluating the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights for drug development.

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